molecular formula C12H9ClFNO B1473485 5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine CAS No. 1393442-33-5

5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine

Cat. No.: B1473485
CAS No.: 1393442-33-5
M. Wt: 237.66 g/mol
InChI Key: PDBLKOSFVAGYHB-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine is a heteroaromatic compound featuring a pyridine core substituted with a methoxy group at the 2-position and a 3-chloro-5-fluorophenyl group at the 5-position. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) substituents, creating unique electronic and steric properties. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, leveraging pyridine’s stability and reactivity .

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c1-16-12-3-2-8(7-15-12)9-4-10(13)6-11(14)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBLKOSFVAGYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methoxy group and a chlorofluorophenyl moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}ClF N2_2O
  • CAS Number : 1393442-33-5

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors related to microbial growth and replication. The presence of the chloro and fluorine substituents may enhance its lipophilicity, allowing better membrane penetration and increased bioavailability .

In Vitro Studies

In vitro studies have demonstrated that this compound has significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, it has been shown to possess IC50_{50} values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .

Cell Line IC50_{50} (nM)
L1210 Mouse Leukemia<50
Other Cancer LinesVaries

Case Studies

A notable case study involved the synthesis and testing of this compound alongside other derivatives. The results indicated that modifications in the substituent groups significantly affected the biological activity. For example, compounds with additional fluorination showed enhanced potency against certain cancer types while maintaining lower toxicity profiles .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound. When compared to non-fluorinated analogs, the fluorinated derivatives exhibited improved pharmacokinetic properties and greater therapeutic potential.

Compound Activity Remarks
This compoundHighPotent against multiple cancer types
Non-fluorinated analogModerateLower bioavailability and efficacy

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s substitution pattern is critical to its reactivity and applications. Key analogs include:

Compound Name Substituents on Pyridine Core Key Features Reference
5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-methoxypyridine 2-methoxy, 5-(difluorophenoxy-pyrazole) Bulky substituents reduce reaction yields (16%) due to steric hindrance
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-hydroxy, 5-(3-fluoro-4-methoxyphenyl) Hydroxy group increases polarity vs. methoxy; impacts solubility and H-bonding
5-(2,3-Dichlorophenyl)-2-fluoropyridine 2-fluoro, 5-(2,3-dichlorophenyl) Electron-withdrawing substituents enhance electrophilic substitution rates
2-Chloro-5-trifluoromethylpyridine 2-chloro, 5-trifluoromethyl High-yield synthesis (76–90%) via POCl3/DMF; agrochemical applications

Key Observations :

  • Steric Effects : The 2-methoxy group in the target compound and analogs (e.g., ) can hinder reactions, as seen in 2-methoxypyridine’s failure to react in cyclization due to steric constraints .
  • Electronic Effects: Chloro and fluoro groups on the phenyl ring (meta and para positions) modulate electron density, affecting nucleophilic/electrophilic reactivity.

Key Observations :

  • Low Yields in Bulky Analogs : ’s 16% yield underscores steric challenges in coupling reactions with bulky aryl groups.
  • High-Yield Halogenation : Chloro/fluoro introduction via POCl3 or HF (e.g., ) achieves >75% yields, suggesting efficient methods for halogenated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine

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